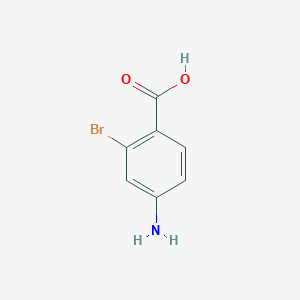

4-Amino-2-bromobenzoic acid

概要

説明

パルミトイルイソプロピルアミドは、自然に存在する脂肪酸アミドであるパルミトイルエタノールアミドの合成類似体です。それは、特にエンドカンナビノイド系を調節するその潜在的な生物学的活性で知られています。 この化合物は、分子式C₁₉H₃₉NOおよび分子量297.52 g/molを持っています .

準備方法

合成経路と反応条件

パルミトイルイソプロピルアミドは、パルミチン酸とイソプロピルアミンとの反応によって合成することができます。このプロセスは、典型的には、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用して、パルミチン酸を活性化し、活性エステル中間体を形成することを含みます。この中間体は次にイソプロピルアミンと反応して、パルミトイルイソプロピルアミドを生成します。 この反応は通常、穏やかな条件下でジクロロメタンなどの有機溶媒中で行われます .

工業的生産方法

パルミトイルイソプロピルアミドの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、収率と純度を最大化するように反応条件を最適化することを含みます。これには、温度、反応時間、および反応物のモル比を制御することが含まれます。 精製は通常、再結晶化またはクロマトグラフィー技術によって達成され、研究および工業的用途に適した高純度が保証されます .

化学反応の分析

反応の種類

パルミトイルイソプロピルアミドは、次のようなさまざまな化学反応を受けます。

酸化: それは、対応するカルボン酸またはその他の酸化された誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、それをアルコールまたはアミンに変換することができます。

置換: それは求核置換反応に関与することができ、ここでイソプロピルアミド基は他の求核剤によって置き換えられる可能性があります.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。

主要な製品

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は通常、カルボン酸を生成しますが、還元はアルコールまたはアミンを生成することができます .

科学研究アプリケーション

パルミトイルイソプロピルアミドは、幅広い科学研究アプリケーションを持っています。

化学: それは、脂肪酸アミドの合成と反応を研究するためのモデル化合物として使用されます。

生物学: 研究は、エンドカンナビノイド系を調節する役割と、その潜在的な抗炎症および鎮痛効果に焦点を当てています。

医学: 痛み、炎症、および神経変性疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Medicinal Chemistry

4-Amino-2-bromobenzoic acid is primarily recognized for its pharmacological properties. It serves as a building block for synthesizing various biologically active compounds.

Antimicrobial Activity

- Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, its derivatives have been tested against various bacterial strains, demonstrating significant inhibition of bacterial growth. The compound's structure allows for modifications that enhance its efficacy against pathogens .

Analgesic and Anti-inflammatory Effects

- Research indicates that this compound can be modified to produce analgesic and anti-inflammatory agents. Its derivatives have been evaluated in animal models, showing promising results in reducing pain and inflammation .

Materials Science

Polymer Chemistry

- The compound can be utilized in the synthesis of polymers, particularly as a monomer in producing polyamide materials. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for industrial applications .

Dyes and Pigments

- This compound is also employed in the dye industry. Its derivatives can act as colorants due to their ability to form stable complexes with metal ions, which are crucial for producing vibrant dyes used in textiles and plastics .

Analytical Chemistry

Chromatography

- In analytical laboratories, this compound is used as a standard reference material in chromatographic techniques. Its well-defined chemical properties allow for accurate calibration of instruments used in the separation and analysis of complex mixtures .

Spectroscopic Studies

- The compound has been extensively studied using various spectroscopic methods, including FTIR and NMR spectroscopy. These studies help elucidate the molecular structure and interactions of this compound with other compounds, aiding in the development of new analytical techniques .

Case Study 1: Antimicrobial Efficacy

A study conducted by Richards and Xing investigated the antibacterial activity of various derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound.

Case Study 2: Polymer Synthesis

Research published in Polymer Chemistry highlighted the use of this compound as a monomer for synthesizing high-performance polyamides. The resulting polymers exhibited improved thermal stability and mechanical strength, making them suitable for aerospace applications.

作用機序

パルミトイルイソプロピルアミドは、主にエンドカンナビノイドであるアナンダミドの代謝を阻害することによってその効果を発揮します。それは、アナンダミドの分解を担う酵素である脂肪酸アミド加水分解酵素(FAAH)を阻害します。FAAHを阻害することによって、パルミトイルイソプロピルアミドはアナンダミドのレベルを上昇させ、その生物学的効果を高めます。 このメカニズムは、エンドカンナビノイド系内のカンナビノイド受容体およびその他の分子標的との相互作用を含みます .

類似の化合物との比較

類似の化合物

パルミトイルエタノールアミド: 類似の生物学的活性を持つ自然に存在する脂肪酸アミド。

オレオイルエタノールアミド: 抗炎症および食欲調節特性を持つ別の脂肪酸アミド。

ステアロイルエタノールアミド: 神経保護効果で知られています

独自性

パルミトイルイソプロピルアミドは、その合成的な性質と特定の構造的修飾により、独自です。これらの修飾は、異なる生物学的特性をもたらします。 自然な類似体とは異なり、それはカンナビノイド受容体に顕著に結合しませんが、FAAHを阻害することによってエンドカンナビノイド系を依然として調節します .

類似化合物との比較

Similar Compounds

Palmitoyl ethanolamide: A naturally occurring fatty acid amide with similar biological activities.

Oleoylethanolamide: Another fatty acid amide with anti-inflammatory and appetite-regulating properties.

Stearoylethanolamide: Known for its neuroprotective effects

Uniqueness

Palmitoylisopropylamide is unique due to its synthetic nature and specific structural modifications, which confer distinct biological properties. Unlike its natural analogs, it does not bind appreciably to cannabinoid receptors but still modulates the endocannabinoid system by inhibiting FAAH .

生物活性

4-Amino-2-bromobenzoic acid (ABBA), a compound with the molecular formula C₇H₆BrNO₂, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₇H₆BrNO₂

- Molecular Weight : 202.03 g/mol

- CAS Number : 2486-52-4

The presence of a bromine atom and an amino group on the benzene ring contributes to its unique reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that ABBA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that ABBA may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anticancer Activity

ABBA has demonstrated notable anticancer effects in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.85 |

| A549 (lung cancer) | 3.0 |

| HCT116 (colon cancer) | 4.5 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

3. Anti-inflammatory Activity

ABBA has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases:

- Cytokines Reduced : TNF-α, IL-6

- Concentration for Effectiveness : Effective at concentrations as low as 10 µM.

This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activities of ABBA are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : ABBA acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity related to inflammation and tumor growth.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, ABBA was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Properties

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with ABBA resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers such as caspase activation. This suggests that ABBA may induce programmed cell death in cancer cells while sparing normal cells .

特性

IUPAC Name |

4-amino-2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBXIOGPHBWBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20315300 | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-52-4 | |

| Record name | 2486-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-Bromobenzenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。